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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye commonly used for

labeling proteins, peptides, and amine-modified oligonucleotides.[1][2] Its succinimidyl ester

(NHS ester) moiety reacts efficiently with primary amines (e.g., the side chain of lysine residues

in proteins) to form a stable amide bond.[3][4] This covalent conjugation is a cornerstone of

bioconjugation, enabling the fluorescent labeling of biomolecules for a wide array of

applications in research and drug development, including fluorescence microscopy, flow

cytometry, and immunoassays.[1][2] AF 555 is spectrally similar to other orange-red fluorescent

dyes like Cy3 and TAMRA, but often exhibits superior brightness and photostability.[5]

Properties of AF 555 NHS Ester
Quantitative data for AF 555 NHS Ester is summarized in the table below, providing key

parameters for experimental design and analysis.
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Property Value Reference

Excitation Maximum (λex) 552 - 555 nm [6][7][8]

Emission Maximum (λem) 566 - 572 nm [6][7][8][9]

Molar Extinction Coefficient (ε) ~150,000 - 155,000 cm⁻¹M⁻¹ [3][8]

Molecular Weight ~1250 g/mol [8][10]

Recommended Reaction pH 8.0 - 9.0 [11]

Reactive Group
N-hydroxysuccinimide (NHS)

ester
[8]

Reactivity Primary amines [6][8][12]

Solubility Soluble in DMSO and DMF [8][13]

Principle of Conjugation
The conjugation of AF 555 NHS ester to a primary amine proceeds via a nucleophilic acyl

substitution reaction. The primary amine on the target molecule (e.g., a lysine residue on a

protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the

formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The

reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is

deprotonated and thus more nucleophilic.

AF 555-NHS Ester

AF 555-Protein Conjugate
(Stable Amide Bond)

+ Protein-NH₂

(pH 8.0-9.0)

Protein-NH₂

(Primary Amine)

N-hydroxysuccinimide
(Byproduct)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/af-555-nhs-ester.html
https://www.lunanano.ca/product-page/af-555-nhs-ester-3
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://www.medchemexpress.com/af-555-nhs-ester.html
https://www.lunanano.ca/product-page/af-555-nhs-ester-3
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://vectorlabs.com/products/azdye-555-nhs-ester/
https://www.ulab360.com/files/prod/manuals/201604/10/8484001.pdf
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-af555-nhs-ester-alexa-fluor-555-nhs-ester-version-41a0aab487.pdf
https://www.bocsci.com/research-area/a-step-by-step-guide-to-antibody-conjugation-protocols.html
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://www.medchemexpress.com/af-555-nhs-ester.html
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://www.epigenetic-targets.com/shop/cell25sk38507-af-555-nhs-ester-80860
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://prod-vector-labs-wordpress-media.s3.amazonaws.com/productattachments/protocol/VL_QBD-NHS-ester-Dye_UserGuide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

AF 555 NHS ester conjugation reaction with a primary amine.

Experimental Protocols
Protocol 1: Labeling an Antibody with AF 555 NHS Ester
This protocol provides a general procedure for labeling IgG antibodies. The amounts can be

scaled as needed.

Materials:

IgG antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

[10][14]

AF 555 NHS Ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8]

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3[3]

Phosphate-buffered saline (PBS), pH 7.2-7.4

Purification column (e.g., Sephadex G-25)[14]

Spectrophotometer

Procedure:

Antibody Preparation:

Dissolve the antibody in PBS to a final concentration of 2-10 mg/mL for optimal labeling.

[14] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed

against PBS.[14]

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to

~8.3.[4]
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AF 555 NHS Ester Stock Solution Preparation:

Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.[10] Vortex to ensure complete dissolution.[4]

Conjugation Reaction:

The optimal molar ratio of dye to protein should be determined empirically. A starting point

for antibodies is a 10:1 to 15:1 molar ratio of dye to antibody.[4]

While gently vortexing the antibody solution, add the calculated amount of AF 555 NHS

ester stock solution dropwise.[4]

Incubate the reaction for 1 hour at room temperature, protected from light.[4][8]

Purification of the Labeled Antibody:

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the

manufacturer's instructions, equilibrated with PBS.[4][14]

Apply the reaction mixture to the column to separate the labeled antibody from unreacted

dye and the NHS byproduct.[14]

Collect the fractions containing the colored, labeled antibody. The first colored fraction is

typically the desired conjugate.

Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[15]

Procedure:

Measure Absorbance:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm

(A₅₅₅) using a spectrophotometer.[3] Dilute the conjugate in PBS if the absorbance is too

high.[16]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-af555-nhs-ester-alexa-fluor-555-nhs-ester-version-41a0aab487.pdf
https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://www.fishersci.co.uk/shop/products/alexa-fluor-555-nhs-ester-succinimidyl-ester-4/10709744
https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://www.aatbio.com/resources/application-notes/antibody-conjugation-protocol
https://www.aatbio.com/resources/application-notes/antibody-conjugation-protocol
https://abberior.rocks/expertise/protocols/degree-of-labeling-dol/
https://www.ulab360.com/files/prod/manuals/201604/10/8484001.pdf
https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the Degree of Labeling (DOL):

The concentration of the protein is calculated using the following formula: Protein

Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A₅₅₅ is the absorbance of the conjugate at 555 nm.

CF is the correction factor for the dye's absorbance at 280 nm (for AF 555, this is

approximately 0.08).[3]

ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG,

~203,000 M⁻¹cm⁻¹).[3]

The DOL is then calculated as: DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

Where:

ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).[3]

An optimal DOL for antibodies is typically between 4 and 7.[3]

Recommended Molar Ratios for Antibody Labeling
Molar Ratio (Dye:Protein)

Expected Degree of
Labeling (DOL)

Notes

5:1 - 9:1 Low to Moderate
Good starting point for

sensitive antibodies.

10:1 - 15:1 Moderate to High
Often optimal for many

applications.[4]

>15:1 High

Increased risk of over-labeling,

which can lead to fluorescence

quenching and loss of antibody

function.[17]
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Experimental Workflow: Immunofluorescence
Staining
The following diagram illustrates a typical workflow for using an AF 555-labeled antibody in an

immunofluorescence experiment.
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A typical workflow for an immunofluorescence experiment.
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Troubleshooting
Problem Potential Cause Solution

Low Degree of Labeling (DOL)
Presence of primary amines in

the buffer (e.g., Tris, glycine).

Dialyze the protein against an

amine-free buffer (e.g., PBS)

before labeling.[3]

Dilute protein solution (<2

mg/mL).

Concentrate the protein to at

least 2 mg/mL for efficient

labeling.[14]

Hydrolyzed NHS ester.

Prepare the dye stock solution

immediately before use in

anhydrous DMSO or DMF.[13]

High Degree of Labeling (DOL)

/ Over-labeling

Molar ratio of dye to protein is

too high.

Reduce the molar ratio of dye

to protein in the conjugation

reaction.

Over-labeling can lead to

protein precipitation and

reduced fluorescence

(quenching).[17]

Empirically determine the

optimal DOL for your specific

application.

Poor Conjugate Yield

Impure antibody or presence

of stabilizers like BSA or

gelatin.

Purify the antibody to remove

interfering substances before

labeling.[10][14]

Loss of Protein Activity
Conjugation at or near the

active site.

Consider alternative

conjugation chemistries that

target other functional groups

(e.g., thiols) if amine labeling

affects protein function.

Over-labeling.

Aim for a lower DOL by

reducing the dye-to-protein

molar ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12364350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

